![molecular formula C10H21NO2 B15242828 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H21NO2 and a molecular weight of 187.28 g/mol . This compound is a derivative of cyclohexane and contains both an amino group and a diol group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol typically involves the chemo-selective reaction of commercially available 2-amino-1,3-propane diols with a diverse set of electrophiles . This reaction results in the formation of functional diol intermediates, which can then be cyclized in an intramolecular fashion to generate the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques, such as chemo-selective reactions and intramolecular cyclization .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-[(3-Methylcyclohexyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the diol groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to act as a reactant in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3-propane diol: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers.
1,3-Propanediol: Used in the production of unsaturated polyester resins, antifreeze, and biofuels.
3-Amino-1,2-propanediol: Used in the synthesis of lipid-like delivery molecules for RNAi therapeutics.
Uniqueness
2-[(3-Methylcyclohexyl)amino]propane-1,3-diol is unique due to its specific structural features, including the presence of a methylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
2-[(3-methylcyclohexyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C10H21NO2/c1-8-3-2-4-9(5-8)11-10(6-12)7-13/h8-13H,2-7H2,1H3 |
Clave InChI |
AKRAYAFGXDFUQG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)NC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
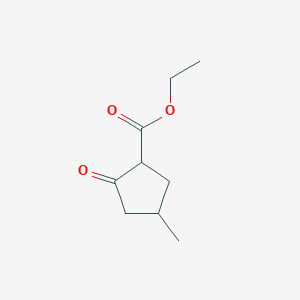
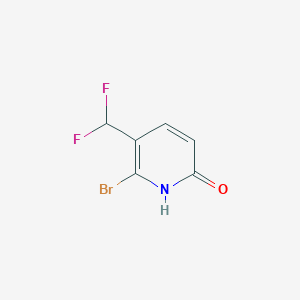
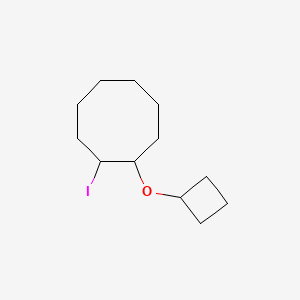
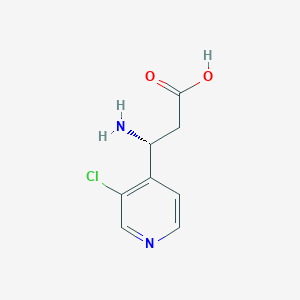
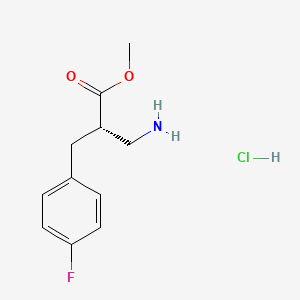
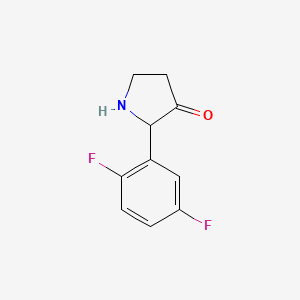
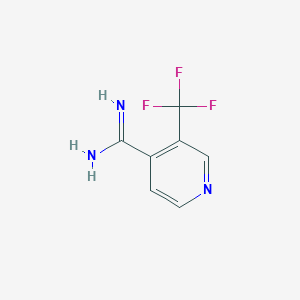

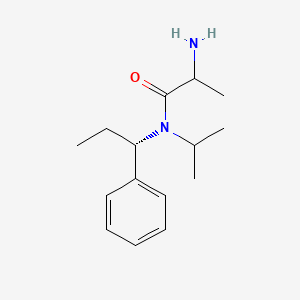

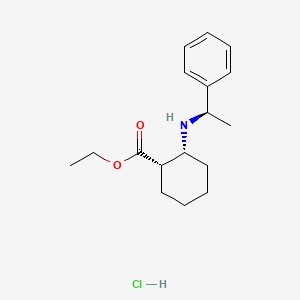
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)

